N,1,1-Triphenylphosphanecarbothioamide

Description

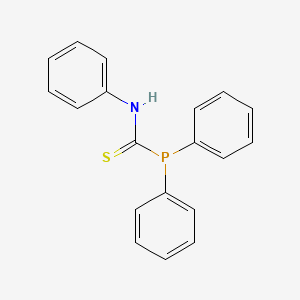

N,1,1-Triphenylphosphanecarbothioamide is a sulfur-containing organophosphorus compound characterized by a central phosphorus atom bonded to a thiourea moiety (C=S) and three phenyl groups. This structure confers unique electronic and steric properties, making it a candidate for applications in catalysis, coordination chemistry, and materials science. The thiourea group enhances its ability to act as a ligand, while the bulky triphenylphosphine substituents influence reactivity and stability .

Properties

CAS No. |

82449-23-8 |

|---|---|

Molecular Formula |

C19H16NPS |

Molecular Weight |

321.4 g/mol |

IUPAC Name |

1-diphenylphosphanyl-N-phenylmethanethioamide |

InChI |

InChI=1S/C19H16NPS/c22-19(20-16-10-4-1-5-11-16)21(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,20,22) |

InChI Key |

LFSOYVGHUJONAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)P(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylamino(thiocarbonyl)diphenylphosphine typically involves the reaction of diphenylphosphine with phenyl isothiocyanate. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:

Reaction of Diphenylphosphine with Phenyl Isothiocyanate:

Industrial Production Methods

Industrial production of Phenylamino(thiocarbonyl)diphenylphosphine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenylamino(thiocarbonyl)diphenylphosphine undergoes various types of chemical reactions, including:

Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding phosphine oxide.

Substitution: The phenylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Phosphine oxide

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Phenylamino(thiocarbonyl)diphenylphosphine has several scientific research applications:

Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

Materials Science: Employed in the development of novel materials with unique electronic and optical properties.

Catalysis: Acts as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of catalytic reactions.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of Phenylamino(thiocarbonyl)diphenylphosphine involves its interaction with various molecular targets. The thiocarbonyl group can act as a nucleophile, participating in reactions with electrophilic species. The diphenylphosphine groups can coordinate with transition metals, forming stable complexes that facilitate catalytic processes. The phenylamino group can engage in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Thiourea Family

Thioamides, such as N-Phenylpyrrolidine-1-carbothioamide (), share the C=S functional group but lack the phosphorus center. Key differences include:

- Steric Hindrance : The three phenyl groups create significant steric bulk, reducing accessibility to the thiourea site. This contrasts with the less hindered pyrrolidine ring in N-Phenylpyrrolidine-1-carbothioamide, which may facilitate faster reaction kinetics in coordination reactions.

Comparison with Halogenated Phthalimides

Compounds like 3-chloro-N-phenyl-phthalimide () differ in backbone structure but share aromatic substituents. Notable distinctions include:

- Functional Group Reactivity : The phthalimide’s carbonyl groups are electrophilic, favoring nucleophilic substitution, whereas the thiourea group in N,1,1-Triphenylphosphanecarbothioamide is nucleophilic, enabling metal coordination or hydrogen bonding.

- Applications: Phthalimides are primarily used as monomers for polyimides (), while phosphorus-containing thioamides are explored for catalytic roles (e.g., in cross-coupling reactions) due to their dual donor sites (P and S).

Hypothetical Data Table for Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.